- Preparation method of bifunctional compound capable of simultaneously inducing degradation of EGFR and PARP proteins based on PROTAC technology, and application thereof in preparation of drugs for preventing or treating tumors, World Intellectual Property Organization, , ,
Cas no 949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate)

949894-57-9 structure
Produktname:methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
CAS-Nr.:949894-57-9
MF:C18H23NO5
MW:333.378925561905
MDL:MFCD31560450
CID:4475115
PubChem ID:86718476
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
- FHECJNHLEHWVDU-HNNXBMFYSA-N
- N-(tert-Butoxycarbonyl)-O-propargyl-L-tyrosine methyl ester
- (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine methyl ester (ACI)
- L
- (S)-O-Propargyl-N-Boc-tyrosine methyl ester
- methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
- ZMB89457
- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate
- Methyl(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- SCHEMBL11296126
- CS-15205
- CS-B1498
- 949894-57-9
- C13161
- AKOS037650710
-
- MDL: MFCD31560450
- Inchi: 1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1
- InChI-Schlüssel: FHECJNHLEHWVDU-HNNXBMFYSA-N
- Lächelt: [C@@H](NC(=O)OC(C)(C)C)(C(=O)OC)CC1C=CC(OCC#C)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 333.15762283g/mol
- Monoisotopenmasse: 333.15762283g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 9
- Komplexität: 466
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 73.9
- XLogP3: 2.2
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100MG |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 100mg |
¥369.00 | 2023-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-1G |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 1g |
¥1214.00 | 2023-05-08 | |
Aaron | AR00IMMY-250mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 250mg |
$90.00 | 2025-02-10 | |
Ambeed | A802129-250mg |
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |
949894-57-9 | 98% | 250mg |
$101.0 | 2024-04-16 | |
A2B Chem LLC | AI68046-1g |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 1g |
$231.00 | 2024-07-18 | |
Aaron | AR00IMMY-100mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 100mg |
$54.00 | 2025-02-10 | |
A2B Chem LLC | AI68046-100mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 100mg |
$77.00 | 2024-07-18 | |
1PlusChem | 1P00IMEM-250mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 250mg |
$115.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100.0mg |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 100.0mg |
¥369.0000 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76470-100mg |
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |
949894-57-9 | 98% | 100mg |
¥388.0 | 2022-04-27 |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Referenz
- Oligocholate foldamer with 'prefolded' macrocycles for enhanced folding in solution and surfactant micellesTetrahedron, 2013, 69(30), 6051-6059,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referenz
- Synthesis of chiral imidazolinone-based ionic liquidsYouji Huaxue, 2011, 31(9), 1433-1439,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone
Referenz
- Click on silica: systematic immobilization of Co(II) Schiff bases to the mesoporous silica via click reaction and their catalytic activity for aerobic oxidation of alcoholsDalton Transactions, 2010, 39(33), 7760-7767,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Referenz
- Proteasome Subunit Selective Activity-Based Probes Report on Proteasome Core Particle Composition in a Native Polyacrylamide Gel Electrophoresis Fluorescence-Resonance Energy Transfer AssayJournal of the American Chemical Society, 2016, 138(31), 9874-9880,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 6 h, rt
Referenz
- A Trifunctional Linker for Palmitoylation and Peptide and Protein Localization in Biological MembranesChemBioChem, 2020, 21(9), 1320-1328,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; rt
Referenz
- Synthesis of triazole-linked manno- and glucopyranosyl amino acidsSynthesis, 2007, (17), 2647-2652,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 4 h, rt → 70 °C
Referenz
- Preparation of macrocyclic compounds for inhibition of inhibitors of apoptosis, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Referenz
- Rational design and synthesis of novel dual protacs for simultaneous degradation of EGFR and PARPChemRxiv, 2021, 1, 1-11,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 24 h, rt
Referenz
- Enhanced osteogenic activity of poly(ester urea) scaffolds using facile post-3D printing peptide functionalization strategiesBiomaterials, 2017, 141, 176-187,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referenz
- New β-strand templates constrained by Huisgen cycloadditionOrganic Letters, 2012, 14(5), 1330-1333,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ; 30 min, 0 °C
Referenz
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas ReactionOrganic Letters, 2016, 18(18), 4566-4569,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone , Toluene ; rt; 0.5 h, rt; 12 h, reflux; reflux → rt
Referenz
- Immobilization of cobalt(II) Schiff base complexes on polystyrene resin and a study of their catalytic activity for the aerobic oxidation of alcoholsChemSusChem, 2008, 1(6), 534-541,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; 10 h, reflux
Referenz
- Site-Specific Labelling of Multidomain Proteins by Amber Codon SuppressionScientific Reports, 2018, 8(1), 1-15,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt
Referenz
- Immunoproteasome Inhibitor-Doxorubicin Conjugates Target Multiple Myeloma Cells and Release Doxorubicin upon Low-Dose Photon IrradiationJournal of the American Chemical Society, 2020, 142(16), 7250-7253,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; overnight, reflux
Referenz
- Proteolysis-targeting chimeras (PROTACs) based on macrocyclic tetrapeptides selectively degrade class I histone deacetylases 1-3ChemRxiv, 2020, 1, 1-37,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Referenz
- Rational design and synthesis of novel dual PROTACs for simultaneous degradation of EGFR and PARPJournal of Medicinal Chemistry, 2021, 64(11), 7839-7852,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 24 h, reflux
Referenz
- CuAAC Macrocyclization: High Intramolecular Selectivity through the Use of Copper-Tris(triazole) Ligand ComplexesOrganic Letters, 2011, 13(10), 2754-2757,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referenz
- Non-enzymatic Covalent Protein Labeling Using a Reactive TagJournal of the American Chemical Society, 2007, 129(51), 15777-15779,
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Raw materials
- 3-bromoprop-1-yne
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-
- Boc-L-Tyrosine methyl ester
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Preparation Products
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Verwandte Literatur
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:949894-57-9)methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate

Reinheit:99%
Menge:1g
Preis ($):182.0